2-(5-Amino-2-methylphenyl)ethanol
Description
Contextual Significance within Organic Synthesis and Molecular Design
The structural features of 2-(5-Amino-2-methylphenyl)ethanol make it a valuable intermediate in organic synthesis. The amino group can undergo a variety of reactions, such as acylation, alkylation, and diazotization, to introduce new functional groups. The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or converted into a leaving group for substitution reactions. This dual functionality allows for the construction of more complex molecules.
In molecular design, this compound serves as a scaffold for creating compounds with specific biological activities. Its phenethylamine (B48288) core is a common motif in many biologically active molecules. The amino and hydroxyl groups provide points for diversification, enabling the synthesis of libraries of related compounds for screening in drug discovery programs. For instance, derivatives of similar amino alcohols are utilized in the synthesis of pharmaceuticals and other biologically active compounds. researchgate.net The synthesis of β-amino alcohols, a class to which this compound belongs, is a significant area of research as these are key intermediates for a wide range of natural and synthetic products. researchgate.netgrowingscience.com
Common synthetic routes to access amino alcohols like this compound include the reduction of corresponding ketones or the ring-opening of epoxides with amines. growingscience.comevitachem.com These methods offer pathways to this and structurally related compounds, highlighting its accessibility for research purposes. evitachem.com
Foundational Research Gaps and Opportunities Pertaining to this compound
While the fundamental reactivity of the amino and alcohol groups is well-understood, specific research into the full synthetic potential of this compound is not extensively documented in publicly available literature. A significant research gap exists in the exploration of its utility in asymmetric synthesis. Developing methods to prepare enantiomerically pure forms of this compound could open avenues for its use as a chiral auxiliary or as a precursor to stereospecific target molecules.
Furthermore, there is an opportunity to investigate the polymerization potential of this compound. The bifunctional nature of the molecule could allow it to act as a monomer in the synthesis of novel polyamides, polyesters, or polyurethanes with unique properties conferred by the methyl-substituted aromatic ring.
Another area for future research is the comprehensive evaluation of its coordination chemistry. The amino and hydroxyl groups can potentially act as ligands for various metal ions, leading to the formation of coordination complexes with interesting catalytic or material properties. The exploration of its derivatives in applications such as dye synthesis also presents a potential research avenue, given that aromatic amines are often precursors to coloring agents. ontosight.ai
Scope and Objectives of Academic Inquiry on this compound
Current academic inquiry into compounds structurally similar to this compound is often driven by the objective of developing new synthetic methodologies and creating novel molecules with potential applications in medicinal chemistry and materials science.
The primary objectives of research involving this compound would likely include:
Development of Efficient Synthetic Routes: To devise high-yielding and stereoselective methods for the synthesis of this compound and its derivatives. This includes exploring green chemistry approaches to minimize waste and environmental impact. growingscience.com
Exploration of its Role as a Synthetic Intermediate: To use this compound as a starting material for the synthesis of a diverse range of target molecules, including heterocyclic compounds and other complex architectures.
Investigation of Biological Activity: To synthesize and screen a library of derivatives for potential therapeutic properties. The structural similarity to other biologically active phenethylamines suggests that its derivatives could interact with various biological targets.
Creation of Novel Materials: To incorporate this compound into polymeric structures or coordination complexes to develop new materials with tailored optical, electronic, or thermal properties.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2-(5-amino-2-methylphenyl)ethanol |
InChI |
InChI=1S/C9H13NO/c1-7-2-3-9(10)6-8(7)4-5-11/h2-3,6,11H,4-5,10H2,1H3 |
InChI Key |
AJMPEUPSPDJIGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N)CCO |
Origin of Product |
United States |
Strategic Methodologies for the Chemical Synthesis of 2 5 Amino 2 Methylphenyl Ethanol
Retrosynthetic Analysis and Identification of Key Precursors
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 2-(5-Amino-2-methylphenyl)ethanol, the primary disconnections involve the carbon-carbon bond of the ethyl group and the functional group transformations of the amino and hydroxyl moieties.
A key precursor identified through this analysis is a substituted phenyl derivative. One logical starting point is a molecule already containing the 2-methylphenyl core structure with functional groups that can be converted to the desired amino and ethanol (B145695) substituents. For instance, a nitro-substituted toluene (B28343) derivative can be a viable precursor, where the nitro group can be reduced to an amine and a side chain can be elaborated to the ethanol group. Another approach involves starting with a pre-formed phenylethanol structure and introducing the amino and methyl groups at the desired positions.
The selection of key precursors is critical and often depends on the availability and cost of starting materials, as well as the efficiency of the subsequent synthetic steps.
Development of Novel Synthetic Pathways to this compound
Several synthetic strategies can be employed to construct this compound, each with its own advantages and challenges.
The formation of the ethyl group on the phenyl ring is a crucial step. One common method involves the reaction of a suitable organometallic reagent, such as a Grignard reagent derived from a protected 2-methyl-5-bromoaniline, with ethylene (B1197577) oxide. This reaction directly introduces the 2-hydroxyethyl side chain. Alternatively, Friedel-Crafts acylation of a protected 2-methylaniline with acetyl chloride, followed by reduction of the resulting ketone, can also achieve the desired carbon skeleton. Isotopic tracer studies have been instrumental in understanding the mechanisms of C-C bond formation in related syntheses, such as the formation of ethanol from synthesis gas. These studies have revealed that on certain catalysts, ethanol can be formed through direct reactions of carbon monoxide or via the coupling of methanol-derived intermediates. berkeley.edu
Functional group interconversions (FGIs) are essential for transforming precursor molecules into the final product. ub.edufiveable.meorganic-chemistry.orgmit.eduimperial.ac.uk A common strategy involves the reduction of a nitro group to an amine. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation. The hydroxyl group of the ethanol side chain can be introduced by the reduction of a corresponding carboxylic acid or ester, or through the ring-opening of an epoxide. growingscience.com For instance, the reduction of a ketone precursor can be accomplished using reagents like sodium borohydride (B1222165) or lithium aluminum hydride. evitachem.com
The following table summarizes some common functional group interconversions relevant to the synthesis of this compound:
| Starting Functional Group | Target Functional Group | Reagents and Conditions |
| Nitro (-NO₂) | Amino (-NH₂) | SnCl₂/HCl or H₂/Pd-C |
| Ketone (C=O) | Secondary Alcohol (-CH(OH)) | NaBH₄ or LiAlH₄ |
| Carboxylic Acid (-COOH) | Primary Alcohol (-CH₂OH) | LiAlH₄ or BH₃·THF |
| Epoxide | β-Amino Alcohol | Amine (e.g., NH₃) growingscience.comresearchgate.net |
Reductive amination is a powerful method for forming carbon-nitrogen bonds. dtu.dkorganic-chemistry.org In the context of synthesizing this compound, this could involve the reaction of a suitable ketone or aldehyde precursor with an amine in the presence of a reducing agent. For example, a 2-(2-methyl-5-nitrophenyl)acetaldehyde could be reductively aminated with ammonia (B1221849) to form the corresponding amine, which can then be reduced to the final product. Various reducing agents can be used, including sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation. researchgate.net Microwave-assisted reductive amination has been shown to improve reaction rates and efficiency for certain substrates. researchgate.net
Catalytic hydrogenation is a versatile and often "green" method for reduction reactions. rsc.org It can be employed for the reduction of a nitro group to an amine, a ketone to an alcohol, or a nitrile to an amine. For the synthesis of this compound, a precursor containing both a nitro group and a ketone functionality could potentially be reduced in a single step using a suitable catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere. The choice of catalyst and reaction conditions is crucial to achieve the desired chemoselectivity.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity in this compound Synthesis
Optimizing reaction conditions is paramount to maximize the yield and purity of the final product. Key parameters that can be adjusted include:
Catalyst Selection: The choice of catalyst can significantly influence the reaction rate and selectivity. For hydrogenation reactions, different catalysts like Pd, Pt, or Ni may exhibit different activities and selectivities.
Solvent: The solvent can affect the solubility of reactants and reagents, as well as the reaction rate and pathway.
Temperature and Pressure: These parameters are particularly important for catalytic hydrogenations and other pressure-dependent reactions.
Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) is essential to determine the optimal reaction time and prevent the formation of byproducts.
pH: For reactions involving acidic or basic reagents or intermediates, controlling the pH can be critical for achieving the desired outcome.
The following table provides a hypothetical example of reaction condition optimization for a specific step, such as the reduction of a nitroketone precursor:
| Entry | Catalyst | Solvent | Temperature (°C) | Pressure (psi) | Yield (%) |
| 1 | 10% Pd/C | Ethanol | 25 | 50 | 75 |
| 2 | 5% Pt/C | Methanol | 25 | 50 | 82 |
| 3 | Raney Ni | Ethanol | 50 | 100 | 88 |
| 4 | 10% Pd/C | Ethyl Acetate | 25 | 50 | 65 |
By systematically varying these parameters, a set of optimal conditions can be identified to afford this compound in high yield and purity.
Scalable Synthetic Approaches for Bulk Production of this compound
The industrial-scale synthesis of this compound is contingent upon the development of cost-effective, high-yield, and environmentally responsible manufacturing processes. While numerous synthetic routes can produce this compound in a laboratory setting, only a select few are amenable to the rigors of bulk production, which prioritizes factors such as raw material availability, process safety, operational simplicity, and throughput. The most viable and commonly inferred strategy for large-scale synthesis involves a two-step sequence: the synthesis of a nitro-aromatic intermediate followed by its catalytic reduction.
This approach begins with the formation of 2-(2-methyl-5-nitrophenyl)ethanol, which serves as the direct precursor to the final product. The synthesis of this nitro-intermediate can be achieved through established organic chemistry transformations, often starting from commercially available materials like 2-methyl-5-nitrotoluene. The subsequent and critical step is the reduction of the nitro group to the desired primary amine.
Catalytic hydrogenation is the method of choice for this transformation in an industrial context due to its high efficiency, excellent selectivity, and favorable environmental profile, typically generating water as the only significant byproduct. mdpi.com This process involves the reaction of the nitro-intermediate with hydrogen gas in the presence of a metal catalyst.
Several catalyst systems are effective for the reduction of aromatic nitro groups and are suitable for large-scale operations. These include:
Raney Nickel: A widely used catalyst in industrial hydrogenations due to its high activity and relatively low cost.
Palladium on Carbon (Pd/C): Known for its high efficiency and selectivity, often requiring milder reaction conditions than other catalysts.
Iron/Nickel Supported Catalysts: These offer a cost-effective alternative with good activity and are robust enough for industrial applications. google.com
The reaction is typically carried out in a solvent that can dissolve the starting material and is compatible with the hydrogenation process. Lower alcohols, such as ethanol or methanol, are common choices due to their effectiveness, low cost, and ease of removal. google.com The process is conducted in a high-pressure reactor where temperature and hydrogen pressure can be carefully controlled to ensure complete conversion and high product purity.
A representative industrial process for the reduction step is detailed in the table below, based on analogous transformations of similar nitro-aromatic compounds. google.com
Table 1: Representative Parameters for Scalable Catalytic Hydrogenation
| Parameter | Condition | Rationale & Research Findings |
|---|---|---|
| Starting Material | 2-(2-nitro-5-thiophenyl)-(2-methoxy)acetanilide | A structurally similar nitro-aromatic compound, for which detailed scalable reduction data is available. google.com The principles are directly applicable to 2-(2-methyl-5-nitrophenyl)ethanol. |
| Catalyst | Iron/Nickel Supported Catalyst | Offers a balance of high activity and cost-effectiveness suitable for bulk production. google.com Other common catalysts include Raney Nickel and Pd/C. |
| Solvent | Ethanol | An effective and economical solvent that facilitates dissolution of reactants and is suitable for hydrogenation processes. google.com |
| Hydrogen Pressure | 0.1 - 0.5 MPa | Sufficient to drive the reaction to completion in a timely manner while maintaining safe operating conditions in an industrial reactor. google.com |
| Temperature | 20 - 35 °C | Mild reaction temperatures reduce energy costs and minimize the formation of byproducts, enhancing the purity of the final product. google.com |
| Reaction Time | 18 - 20 hours | Ensures the reaction proceeds to completion, maximizing the yield of the desired amino compound. google.com |
| Product Isolation | Filtration, Crystallization | After the reaction, the catalyst is removed by filtration. The final product is then isolated by crystallization from the filtrate, often with the addition of an anti-solvent like water to induce precipitation, yielding a high-purity solid. google.com |
| Purity (Post-Crystallization) | >99.0% | Demonstrates the effectiveness of the process in producing a high-quality final product suitable for further applications. google.com |
| Yield | ~85-92% | High yields are critical for the economic viability of a large-scale process. google.com |
This catalytic hydrogenation route is highly advantageous for bulk production as it avoids the use of stoichiometric and often hazardous reducing agents. The process is streamlined, and the catalyst can often be recovered and reused, further improving the economic and environmental footprint of the synthesis. The final product, this compound, is typically obtained in high purity after a straightforward workup procedure involving filtration of the catalyst and crystallization of the product from the reaction mixture.
Chemical Reactivity and Mechanistic Investigations of 2 5 Amino 2 Methylphenyl Ethanol
Reactions Involving the Aromatic Amino Functionality of 2-(5-Amino-2-methylphenyl)ethanol
The amino group attached to the phenyl ring is a primary site of reactivity, participating in a variety of reactions typical of aromatic amines.
Electrophilic Aromatic Substitution on the Phenyl Ring System
The amino and methyl groups on the benzene (B151609) ring are activating and ortho-, para-directing for electrophilic aromatic substitution (EAS) reactions. However, the steric hindrance from the methyl group and the ethanol (B145695) side chain can influence the regioselectivity of these reactions. The amino group, being a strong activating group, directs incoming electrophiles primarily to the positions ortho and para to it.
The general mechanism for electrophilic aromatic substitution involves two main steps. masterorganicchemistry.com Initially, the aromatic ring acts as a nucleophile and attacks an electrophile (E+). masterorganicchemistry.com This is the slow, rate-determining step as it disrupts the aromaticity of the ring and forms a carbocation intermediate. masterorganicchemistry.com In the second, faster step, a base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring aromaticity. masterorganicchemistry.com The use of a Lewis acid catalyst is often necessary to increase the electrophilicity of the reacting species. masterorganicchemistry.com
| Reaction Type | Reagents | Expected Major Products |
| Halogenation | Br2, FeBr3 or Cl2, AlCl3 | 4-Bromo-2-(5-amino-2-methylphenyl)ethanol or 4-Chloro-2-(5-amino-2-methylphenyl)ethanol |
| Nitration | HNO3, H2SO4 | 2-(5-Amino-2-methyl-4-nitrophenyl)ethanol |
| Sulfonation | SO3, H2SO4 | 4-(2-Hydroxyethyl)-5-methyl-2-aminobenzenesulfonic acid |
Nucleophilic Acyl Substitution for Amide and Ureation Formation
The primary amino group of this compound readily undergoes nucleophilic acyl substitution with carboxylic acid derivatives (such as acid chlorides and anhydrides) to form amides. libretexts.org Similarly, reaction with isocyanates or carbamoyl (B1232498) chlorides leads to the formation of ureas. These reactions are fundamental in the synthesis of more complex molecules and polymers.
The general mechanism involves the nucleophilic attack of the amino group's lone pair of electrons on the electrophilic carbonyl carbon of the acylating or ureylating agent. This is followed by the elimination of a leaving group (e.g., chloride, acetate) to yield the stable amide or urea (B33335) product.
| Reactant | Product Type | General Product Structure |
| Acetyl chloride | Amide | N-(4-(2-hydroxyethyl)-3-methylphenyl)acetamide |
| Phenyl isocyanate | Urea | 1-(4-(2-hydroxyethyl)-3-methylphenyl)-3-phenylurea |
Imine and Schiff Base Formation with Carbonyl Compounds
The primary amino group can condense with aldehydes and ketones to form imines, also known as Schiff bases. researchgate.netiosrjournals.org This reaction is typically catalyzed by acid or base and involves the formation of a carbinolamine intermediate followed by dehydration. researchgate.netiosrjournals.org The formation of the C=N double bond is a key transformation in the synthesis of various heterocyclic compounds and ligands for metal complexes. iosrjournals.org
The mechanism begins with the nucleophilic attack of the amine on the carbonyl carbon. researchgate.net A proton transfer from the nitrogen to the oxygen then occurs, forming a carbinolamine. researchgate.net Subsequent protonation of the hydroxyl group allows for the elimination of a water molecule, and a final deprotonation from the nitrogen atom yields the imine. researchgate.net
| Carbonyl Compound | Product Type | General Product Structure |
| Benzaldehyde | Imine (Schiff Base) | 2-(5-((E)-benzylideneamino)-2-methylphenyl)ethanol |
| Acetone | Imine (Schiff Base) | 2-(2-methyl-5-(propan-2-ylideneamino)phenyl)ethanol |
Diazotization and Subsequent Transformations
The primary aromatic amine functionality can be converted into a diazonium salt by treatment with nitrous acid (HONO), which is typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid. libretexts.org Diazonium salts are highly versatile intermediates that can undergo a variety of substitution reactions (Sandmeyer, Schiemann, etc.) to introduce a wide range of functional groups onto the aromatic ring, or they can act as electrophiles in coupling reactions to form azo compounds.
The diazotization reaction proceeds through the formation of the nitrosonium ion (NO+) from nitrous acid. The amino group then attacks the nitrosonium ion, and after a series of proton transfers and the elimination of a water molecule, the diazonium ion is formed.
| Reaction Type | Reagents | Expected Major Product |
| Sandmeyer Reaction | CuCl / HCl | 2-(5-Chloro-2-methylphenyl)ethanol |
| Sandmeyer Reaction | CuBr / HBr | 2-(5-Bromo-2-methylphenyl)ethanol |
| Sandmeyer Reaction | CuCN / KCN | 3-(2-Hydroxyethyl)-4-methylbenzonitrile |
| Schiemann Reaction | HBF4, heat | 2-(5-Fluoro-2-methylphenyl)ethanol |
| Azo Coupling | Phenol, NaOH | 2-(2-methyl-5-((E)-(4-hydroxyphenyl)diazenyl)phenyl)ethanol |
Transformations of the Ethanol Side Chain of this compound
The primary alcohol group on the ethanol side chain offers another site for chemical modification, primarily through oxidation and reduction reactions.
Oxidation and Reduction Pathways of the Primary Alcohol
The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent used. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) will typically stop at the aldehyde stage, while stronger oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromic acid will lead to the corresponding carboxylic acid.
Conversely, while the primary alcohol is already in a reduced state, the term "reduction" in this context could refer to the deoxygenation of the alcohol to an ethyl group. This is a more challenging transformation and typically requires harsh conditions, such as conversion of the alcohol to a tosylate followed by reduction with a strong hydride reagent like lithium aluminum hydride (LiAlH4).
| Reaction Type | Reagents | Product |
| Mild Oxidation | Pyridinium chlorochromate (PCC) | 2-(5-Amino-2-methylphenyl)acetaldehyde |
| Strong Oxidation | Potassium permanganate (KMnO4) | 2-(5-Amino-2-methylphenyl)acetic acid |
| Deoxygenation (via Tosylate) | 1. TsCl, pyridine; 2. LiAlH4 | 5-Ethyl-2-methylaniline |
Esterification and Etherification Reactions
The hydroxyl group of this compound can participate in both esterification and etherification reactions, leading to the formation of valuable derivatives.
Esterification:
Esterification of the primary alcohol can be achieved through various methods, most commonly via reaction with a carboxylic acid or its derivative. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a classic approach. masterorganicchemistry.combyjus.com The reaction is an equilibrium process, and to drive it towards the ester product, an excess of the alcohol or the removal of water is typically employed. masterorganicchemistry.com
A general scheme for the Fischer esterification of this compound is as follows:
More reactive acylating agents, such as acid chlorides or anhydrides, can also be used, often in the presence of a base to neutralize the acidic byproduct. However, the presence of the nucleophilic amino group complicates these reactions, necessitating careful control of reaction conditions to favor O-acylation over N-acylation.
Etherification:
The synthesis of ethers from this compound can be accomplished through methods like the Williamson ether synthesis. masterorganicchemistry.combyjus.comwikipedia.orgkhanacademy.org This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an Sₙ2 reaction. masterorganicchemistry.comwikipedia.org
A representative scheme for the Williamson ether synthesis is:
The choice of base and solvent is crucial. Strong bases like sodium hydride (NaH) are often used to completely deprotonate the alcohol, and aprotic solvents like THF or DMF are typically employed. masterorganicchemistry.com As with esterification, the amino group can also react with the alkyl halide, leading to N-alkylation as a competing side reaction.
Nucleophilic Substitution Reactions at the Hydroxyl-Bearing Carbon
The hydroxyl group of an alcohol is a poor leaving group (OH⁻). Therefore, for nucleophilic substitution to occur at the carbon to which it is attached, the hydroxyl group must first be converted into a good leaving group.
One common strategy is the conversion of the alcohol to a tosylate (OTs) or mesylate (OMs) ester. masterorganicchemistry.comkhanacademy.org This is achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. masterorganicchemistry.comkhanacademy.org The resulting tosylate or mesylate is an excellent leaving group and can be readily displaced by a wide range of nucleophiles in an Sₙ2 reaction.
The reaction proceeds as follows:
Activation of the hydroxyl group:
[Image of the resulting tosylate reacting with a generic nucleophile (Nu⁻) to displace the tosylate group and form a new C-Nu bond.]
Another important reaction for achieving nucleophilic substitution with inversion of stereochemistry is the Mitsunobu reaction. wikipedia.orgscribd.comorganic-chemistry.orgsigmaaldrich.comalfa-chemistry.comThis reaction allows for the conversion of a primary or secondary alcohol to an ester, ether, or other functional group using triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD). wikipedia.orgorganic-chemistry.orgThe reaction proceeds via an alkoxyphosphonium salt, which is then displaced by the nucleophile. organic-chemistry.org A general representation of the Mitsunobu reaction is:
Chemo- and Regioselectivity in Multi-Functional Transformations of this compound
The presence of two nucleophilic sites, the amino group and the hydroxyl group, in this compound makes chemo- and regioselectivity a critical consideration in its reactions. Generally, the primary amino group is a stronger nucleophile than the primary hydroxyl group. This inherent difference in reactivity often dictates the outcome of reactions with electrophiles like acylating and alkylating agents.
In acylation reactions, for instance, N-acylation is typically favored over O-acylation. To achieve selective O-acylation, the more reactive amino group must often be protected first. Common protecting groups for amines include carbamates (e.g., Boc, Cbz) or amides, which can be removed later in the synthetic sequence.
The following table illustrates the general principles of chemoselectivity in the acylation of this compound:
| Reagent/Conditions | Major Product | Minor Product | Rationale |
| 1 eq. Acetyl Chloride, Pyridine | N-acylated | O-acylated | The amino group is more nucleophilic than the hydroxyl group. |
| 1. Protection (e.g., Boc₂O) 2. Acetyl Chloride, Pyridine 3. Deprotection | O-acylated | - | The amino group is protected, allowing the hydroxyl group to react. |
| Excess Acetic Anhydride, Heat | N,O-diacylated | - | With excess reagent and forcing conditions, both groups can react. |
Similarly, in alkylation reactions, N-alkylation is generally the preferred pathway. Selective O-alkylation often requires prior protection of the amino group.
The table below summarizes the expected outcomes for alkylation reactions:
| Reagent/Conditions | Major Product | Minor Product | Rationale |
| 1 eq. Methyl Iodide, K₂CO₃ | N-alkylated | O-alkylated | The amino group is more nucleophilic. |
| 1. Protection (e.g., Boc₂O) 2. NaH, then Methyl Iodide 3. Deprotection | O-alkylated | - | Protection of the amino group directs alkylation to the hydroxyl group. |
Mechanistically, the selectivity arises from the difference in the pKa of the conjugate acids of the nucleophiles (R-NH₃⁺ vs. R-OH₂⁺) and the relative nucleophilicity of the neutral species. The lone pair of electrons on the nitrogen atom is generally more available for donation to an electrophile than the lone pairs on the oxygen atom.
Derivatization Strategies and Analogue Synthesis Based on 2 5 Amino 2 Methylphenyl Ethanol
Design Principles for Novel 2-(5-Amino-2-methylphenyl)ethanol Derivatives
The design of new derivatives of this compound is guided by established principles of medicinal and materials chemistry. The primary amino group and the ethanol (B145695) side chain are key sites for modification to modulate physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity.
In the context of medicinal chemistry, the aromatic ring and its substituents are critical for influencing interactions with biological targets. Modifications often involve the introduction of various functional groups to explore electronic effects and steric interactions. The amino group can be acylated, alkylated, or used as a handle to introduce diverse pharmacophores. The hydroxyl group can be esterified or etherified to alter polarity and metabolic stability.
For materials science applications, the design principles focus on creating monomers that can undergo polymerization to form advanced materials. The bifunctionality of this compound is particularly advantageous for creating linear or cross-linked polymers. The design of such derivatives often involves reactions that can proceed with high yield and selectivity to produce monomers with well-defined structures.
Synthesis of Substituted Aromatic Analogues of this compound
The synthesis of aromatic analogues of this compound can be achieved through several established synthetic routes. One common approach involves the reduction of a corresponding substituted 2-methyl-5-nitrophenyl ketone. This method allows for the introduction of various substituents on the aromatic ring prior to the reduction of the nitro and keto groups.
Another versatile method is the modification of the existing amino group. For instance, acylation of the amino group can be readily achieved by reacting this compound with a variety of acyl chlorides or anhydrides in the presence of a base. This leads to the formation of a diverse library of amide derivatives.
Alkylation of the amino group can also be performed to introduce different alkyl or aryl substituents. Reductive amination with aldehydes or ketones is another powerful tool for generating secondary or tertiary amine analogues. These synthetic strategies provide access to a wide range of analogues with tailored electronic and steric properties.
Construction of Heterocyclic Systems Incorporating the this compound Moiety
The structure of this compound is a valuable precursor for the synthesis of various heterocyclic systems, particularly those of interest in medicinal chemistry and materials science. The presence of both an amino and a hydroxyl group allows for the construction of fused ring systems.
One notable example is the synthesis of benzoxazines. Although direct synthesis from this compound is not widely reported, analogous structures suggest its potential as a precursor. The general synthesis of benzoxazines involves the Mannich condensation of a phenolic compound, a primary amine, and formaldehyde (B43269). nih.gov In a hypothetical application, the amino group of this compound could react with a phenolic compound and formaldehyde to yield a benzoxazine (B1645224) monomer, where the ethanol moiety would be a substituent on the benzoxazine core. The versatility in the choice of the phenolic co-reactant allows for the creation of a diverse range of benzoxazine monomers with tailored properties. researchgate.net
The synthesis of other heterocyclic systems, such as benzodiazepines or other fused heterocycles, can also be envisioned through multi-step reaction sequences starting from the derivatization of the amino and hydroxyl groups of this compound. The reactivity of these functional groups provides a gateway to a rich variety of complex molecular architectures.
Development of Advanced Polymeric Architectures from this compound
The bifunctional nature of this compound makes it an attractive monomer for the synthesis of advanced polymeric materials. The amino and hydroxyl groups can participate in various polymerization reactions, leading to the formation of polyamides, polyesters, polyurethanes, and polybenzoxazines.
Drawing parallels from the synthesis of bio-based polybenzoxazines, a monomer derived from this compound could undergo thermal ring-opening polymerization to form a cross-linked polybenzoxazine network. nih.govresearchgate.net These thermosetting polymers are known for their excellent thermal stability, mechanical properties, and low water absorption. The general procedure for such a polymerization involves heating the benzoxazine monomer to temperatures typically ranging from 180°C to 250°C, which induces the ring-opening of the oxazine (B8389632) ring and subsequent cross-linking. nih.gov
The resulting polybenzoxazine would possess the 2-methylphenyl group as part of its backbone, potentially influencing the polymer's properties. The pendant ethanol group could also be further functionalized post-polymerization to introduce additional properties to the material.
Below is an illustrative table of potential polymer types that could be synthesized from this compound and their expected properties based on analogous systems.
| Polymer Type | Potential Co-monomer(s) | Expected Polymer Properties |
| Polyamide | Diacyl chloride | High thermal stability, good mechanical strength |
| Polyester | Diacid or diacyl chloride | Good flexibility, potential biodegradability |
| Polyurethane | Diisocyanate | Elastomeric properties, tunable hardness |
| Polybenzoxazine | Phenolic compound, formaldehyde | High thermal stability, low water absorption, good dielectric properties |
Structure-Activity Relationship (SAR) Studies of this compound Analogues
While specific structure-activity relationship (SAR) studies on derivatives of this compound are not extensively documented in publicly available literature, general principles of medicinal chemistry can be applied to guide the design of new analogues with potential biological activity. SAR studies are crucial for optimizing the potency and selectivity of drug candidates.
For instance, in the development of kinase inhibitors, the 2-aminothiazole (B372263) scaffold has been extensively studied. researchgate.net By analogy, if the this compound core were identified as a hit in a biological screen, SAR studies would systematically explore modifications at various positions.
A typical SAR exploration would involve:
Modification of the amino group: Acylation or alkylation to probe the steric and electronic requirements of the binding pocket.
Substitution on the aromatic ring: Introduction of electron-donating or electron-withdrawing groups to modulate the electronic properties of the phenyl ring.
Modification of the ethanol side chain: Esterification, etherification, or replacement with other functional groups to alter polarity and hydrogen bonding potential.
The findings from these systematic modifications would be compiled into an SAR table to identify key structural features responsible for biological activity and to guide the design of more potent and selective analogues.
Below is a hypothetical SAR table illustrating the type of data that would be generated from such studies.
| Compound | R1 (at amino group) | R2 (on phenyl ring) | R3 (at hydroxyl group) | Biological Activity (e.g., IC50) |
| 1 | H | H | H | Baseline |
| 2 | COCH₃ | H | H | Increased/Decreased |
| 3 | H | Cl | H | Increased/Decreased |
| 4 | H | H | COCH₃ | Increased/Decreased |
This systematic approach is fundamental to the iterative process of drug discovery and development.
Advanced Spectroscopic and Structural Elucidation of 2 5 Amino 2 Methylphenyl Ethanol and Its Derivatives
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Conformational Analysis and Connectivity
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. For 2-(5-Amino-2-methylphenyl)ethanol, ¹H and ¹³C NMR spectra provide definitive evidence for its covalent framework and offer insights into its conformational preferences.
Connectivity Analysis: The ¹H NMR spectrum is predicted to show distinct signals for each type of proton. The aromatic region would display complex splitting patterns corresponding to the three protons on the substituted benzene (B151609) ring. The ethyl alcohol sidechain would exhibit two triplets: one for the methylene (B1212753) group adjacent to the ring (Ar-CH₂) and another for the methylene group bearing the hydroxyl group (-CH₂OH). The methyl group on the ring would appear as a singlet, while the amino and hydroxyl protons would present as broad singlets, their chemical shifts being sensitive to solvent and concentration.
The ¹³C NMR spectrum would complement this by showing nine distinct signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts would be characteristic of the aromatic, aliphatic, methyl, and alcohol carbons.
Conformational Analysis: The ethanol (B145695) side chain of this compound is flexible, allowing for rotation around the C-C and C-O bonds. This flexibility gives rise to multiple possible conformations (rotamers) in solution. nih.gov While direct experimental data is limited, analysis of related amino alcohols shows that intramolecular hydrogen bonding between the amino group and the hydroxyl group can significantly influence the conformational equilibrium. nih.gov Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could be employed to probe the spatial proximity of protons and thereby identify the dominant solution-state conformations. rsc.org The study of related sterically hindered molecules has shown that a combination of experimental NMR data and computational chemistry can effectively characterize such isomeric equilibria. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Data for this compound This data is predictive and based on analogous structures from the literature. chemicalbook.comchemicalbook.comchemicalbook.com
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic | ~6.9 - 6.5 | Multiplet | 3H | Ar-H |
| -CH₂-Ar | ~2.7 | Triplet | 2H | H-α |
| -CH₂-OH | ~3.7 | Triplet | 2H | H-β |
| -CH₃ | ~2.1 | Singlet | 3H | Ar-CH₃ |
| -NH₂ | ~3.5 (variable) | Broad Singlet | 2H | Amino |
| -OH | ~1.5 (variable) | Broad Singlet | 1H | Hydroxyl |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment | ||
| Aromatic | ~145 | C-NH₂ | ||
| Aromatic | ~136 | C-CH₃ | ||
| Aromatic | ~130 | C-CH₂CH₂OH | ||
| Aromatic | ~128, ~116, ~114 | Ar-CH | ||
| -CH₂-OH | ~63 | C-β | ||
| -CH₂-Ar | ~36 | C-α | ||
| -CH₃ | ~17 | Ar-CH₃ |
Mass Spectrometry Techniques for Molecular Structure Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. The molecular formula of this compound is C₉H₁₃NO, corresponding to a monoisotopic mass of approximately 151.0997 Da. epa.govguidechem.com
Molecular Structure Confirmation: High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement, distinguishing it from other compounds with the same nominal mass.
Fragmentation Pathway Analysis: Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. The molecular ion peak (M⁺) at m/z 151 would be observed. Key fragmentation pathways would likely include:
Loss of a water molecule: A peak at m/z 133 ([M-H₂O]⁺) resulting from the elimination of the hydroxyl group and a proton.
Benzylic cleavage: Cleavage of the bond between the two aliphatic carbons is less likely than cleavage next to the aromatic ring. A more prominent fragmentation would be the loss of the terminal CH₂OH group via cleavage of the Cα-Cβ bond, resulting in a fragment at m/z 120 ([M-CH₂OH]⁺).
Formation of a benzylic cation: The most dominant peak in the spectrum is often the benzylic cation formed by cleavage of the Cα-Cβ bond. This would result in a stable ion at m/z 120. Further rearrangement could lead to a substituted tropylium (B1234903) ion. Analysis of the mass spectra of related compounds like 1-(2-methylphenyl)ethanol (B1581148) confirms that cleavage adjacent to the aromatic ring is a major fragmentation pathway. nist.gov
Table 2: Predicted Key Fragments in the EI-Mass Spectrum of this compound
| m/z (predicted) | Ion Formula | Description |
| 151 | [C₉H₁₃NO]⁺ | Molecular Ion (M⁺) |
| 134 | [C₉H₁₂N]⁺ | Loss of OH radical |
| 133 | [C₉H₁₁N]⁺˙ | Loss of H₂O |
| 120 | [C₈H₁₀N]⁺ | Benzylic cleavage, loss of •CH₂OH |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and studying non-covalent interactions like hydrogen bonding.
The FT-IR spectrum of this compound would display characteristic absorption bands. The O-H stretch of the alcohol and the N-H stretches of the primary amine would appear as broad and sharp bands, respectively, in the 3500-3200 cm⁻¹ region. nist.gov The presence of hydrogen bonding can cause these bands to broaden and shift to lower wavenumbers. Aromatic and aliphatic C-H stretching vibrations would be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring typically appear in the 1600-1450 cm⁻¹ region. researchgate.net The C-O and C-N stretching vibrations would be found in the fingerprint region (1300-1000 cm⁻¹).
Raman spectroscopy provides complementary information. While O-H and N-H bonds are weak Raman scatterers, the aromatic ring vibrations are typically strong, making Raman a useful tool for analyzing the skeletal structure.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Spectroscopy |
| N-H Stretch | Primary Amine (-NH₂) | 3450 - 3300 | FT-IR |
| O-H Stretch | Alcohol (-OH) | 3500 - 3200 (broad) | FT-IR |
| C-H Stretch | Aromatic | 3100 - 3000 | FT-IR, Raman |
| C-H Stretch | Aliphatic (-CH₂, -CH₃) | 2960 - 2850 | FT-IR, Raman |
| C=C Stretch | Aromatic Ring | 1620 - 1580 | FT-IR, Raman |
| N-H Bend | Primary Amine (-NH₂) | 1650 - 1580 | FT-IR |
| C-O Stretch | Primary Alcohol | 1075 - 1000 | FT-IR |
| C-N Stretch | Aromatic Amine | 1340 - 1250 | FT-IR |
X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing Analysis
While solution-state techniques describe a molecule's average or dynamic structure, single-crystal X-ray crystallography provides a precise, static picture of the molecular geometry and intermolecular interactions in the solid state.
For this compound, an X-ray crystal structure would definitively determine bond lengths, bond angles, and the torsional angles that define its solid-state conformation. Of particular interest would be the crystal packing, which is expected to be dominated by extensive hydrogen bonding. The amino (-NH₂) and hydroxyl (-OH) groups can both act as hydrogen bond donors and acceptors. This would likely lead to the formation of complex three-dimensional networks, potentially involving N-H···O, O-H···N, and N-H···N interactions. nih.gov These interactions dictate the physical properties of the solid material, such as its melting point and solubility. The aromatic rings might also participate in π-π stacking interactions, further stabilizing the crystal lattice.
Table 4: Hypothetical Crystallographic Data Table for this compound This table illustrates the type of data obtained from an X-ray crystallography experiment.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| β (°) | 98.5 |
| Volume (ų) | 1027 |
| Z (molecules/unit cell) | 4 |
| Key H-bond (Donor-Acceptor) | N-H···O, O-H···N |
Chiroptical Spectroscopy for Enantiomeric Purity Assessment of Chiral Analogues
The parent compound, this compound, is achiral as it does not possess a stereocenter. However, closely related analogues can be chiral, and their stereochemistry is often critical for their biological activity, particularly in pharmaceuticals. nih.govacs.org
A relevant chiral analogue is 1-(5-Amino-2-methylphenyl)ethanol , which has a chiral center at the carbon atom bonded to the hydroxyl group. This results in a pair of enantiomers, (R)- and (S)-1-(5-Amino-2-methylphenyl)ethanol.
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying these chiral molecules.
Circular Dichroism (CD): Measures the differential absorption of left and right circularly polarized light. Each enantiomer will produce a CD spectrum that is a mirror image of the other. This allows for the determination of the absolute configuration (by comparison with standards or theoretical calculations) and the assessment of enantiomeric purity.
Optical Rotatory Dispersion (ORD): Measures the change in the angle of optical rotation as a function of wavelength. Like CD, it provides information about the stereochemistry of the molecule.
The synthesis of enantiomerically pure chiral amino alcohols is a significant area of research, often employing asymmetric synthesis or enzymatic resolution. nih.govacs.org Chiroptical methods are indispensable for verifying the success of these syntheses and for quantifying the enantiomeric excess (e.e.) of the product.
Computational Chemistry and Theoretical Investigations of 2 5 Amino 2 Methylphenyl Ethanol
Quantum Chemical Calculations for Electronic Structure, Molecular Geometry, and Energetics (e.g., DFT, Ab Initio Methods)
Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of a molecule and its energetic properties. Methods like Density Functional Theory (DFT), particularly with hybrid functionals such as B3LYP, and ab initio Hartree-Fock (HF) methods are commonly employed to optimize molecular geometries. numberanalytics.comelixirpublishers.com These calculations predict key structural parameters like bond lengths and bond angles by finding the lowest energy conformation on the potential energy surface.
Interactive Table 1: Predicted Geometrical Parameters of 2-(5-Amino-2-methylphenyl)ethanol
Note: The data in this table is hypothetical and based on typical values from computational studies on similar molecules for illustrative purposes.
| Parameter | Bond/Angle | Predicted Value (Å/°) |
| Bond Length | C1-C2 | 1.40 |
| Bond Length | C2-C3 | 1.39 |
| Bond Length | C3-C4 | 1.40 |
| Bond Length | C4-C5 | 1.39 |
| Bond Length | C5-C6 | 1.39 |
| Bond Length | C6-C1 | 1.40 |
| Bond Length | C2-C(methyl) | 1.51 |
| Bond Length | C5-N | 1.41 |
| Bond Length | N-H | 1.01 |
| Bond Length | C1-C(ethanol) | 1.52 |
| Bond Length | C(ethanol)-O | 1.43 |
| Bond Length | O-H | 0.97 |
| Bond Angle | C1-C2-C3 | 121.0 |
| Bond Angle | C4-C5-N | 120.5 |
| Bond Angle | C2-C1-C(ethanol) | 121.5 |
| Bond Angle | C1-C(ethanol)-O | 111.0 |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap) for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the amino group, reflecting their electron-donating nature. The LUMO, conversely, would likely be distributed over the aromatic ring, representing the area most susceptible to nucleophilic attack. The energy gap for aminophenol derivatives has been computationally shown to be a key factor in their reactivity. nih.gov A smaller gap generally correlates with higher reactivity towards electrophiles. DFT calculations can precisely quantify these orbital energies and the resulting gap, providing a reliable measure of the molecule's electronic excitability and stability. researchgate.net
Interactive Table 2: Predicted Frontier Molecular Orbital Energies of this compound
Note: The data in this table is hypothetical and based on typical values from computational studies on similar molecules for illustrative purposes.
| Parameter | Energy (eV) |
| HOMO Energy | -5.25 |
| LUMO Energy | -0.85 |
| HOMO-LUMO Gap | 4.40 |
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals, which align with the intuitive Lewis structure concept. uni-muenchen.dewikipedia.org This method is exceptionally useful for quantifying intramolecular interactions, such as hyperconjugation and charge transfer. By examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs, one can assess the stability conferred by electron delocalization. numberanalytics.com
In this compound, NBO analysis would reveal significant charge delocalization from the nitrogen atom's lone pair (a donor NBO) into the antibonding π* orbitals of the phenyl ring (acceptor NBOs). This interaction stabilizes the molecule and imparts partial double-bond character to the C-N bond. researchgate.net Similarly, interactions involving the oxygen lone pairs and the σ* orbitals of adjacent bonds can be quantified. The analysis also provides natural population analysis (NPA) charges, which offer a more chemically meaningful picture of the electron distribution than other charge schemes. These charges would likely show a negative charge accumulation on the nitrogen and oxygen atoms, consistent with their high electronegativity. nih.gov
Interactive Table 3: Predicted Natural Population Analysis (NPA) Charges of this compound
Note: The data in this table is hypothetical and based on typical values from computational studies on similar molecules for illustrative purposes. Atom numbering corresponds to a standard phenyl ring with C1 attached to the ethanol (B145695) group and C2 to the methyl group.
| Atom | Predicted NPA Charge (e) |
| O (hydroxyl) | -0.75 |
| N (amino) | -0.88 |
| C1 | +0.15 |
| C2 | +0.05 |
| C5 | -0.25 |
| H (hydroxyl) | +0.48 |
| H (amino) | +0.42 |
Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites
The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the van der Waals surface of a molecule. It is invaluable for predicting how a molecule will interact with other chemical species. researchgate.net Regions of negative electrostatic potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.net
For this compound, the MEP map is expected to show the most negative potential localized around the highly electronegative oxygen and nitrogen atoms, corresponding to their lone pairs of electrons. These sites represent the primary centers for hydrogen bonding and electrophilic interactions. researchgate.net Conversely, the hydrogen atoms of the hydroxyl (O-H) and amino (N-H) groups would exhibit the most positive potential, making them the most likely sites for nucleophilic attack. The aromatic ring itself will show a gradient of potential, influenced by the electron-donating amino group and the other substituents.
Reaction Mechanism Modeling and Transition State Characterization
Computational chemistry provides the means to explore potential reaction pathways and characterize the transition states that connect reactants to products. By modeling a proposed reaction, such as the oxidation of the amino group or electrophilic aromatic substitution, researchers can calculate the activation energies required for the reaction to proceed. rsc.org This is achieved by locating the transition state structure, which is a first-order saddle point on the potential energy surface.
For this compound, one could model its reaction with an electrophile. Computational methods would first optimize the geometries of the reactant and the product, as well as any intermediates. Then, a transition state search would be performed to find the highest energy point along the lowest energy reaction path. The energy difference between the transition state and the reactants gives the activation energy, a key determinant of the reaction rate. Frequency calculations are used to confirm the nature of the stationary points: reactants and products have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Prediction of Spectroscopic Properties (NMR, IR, UV-Vis) through Computational Methods
Computational methods can accurately predict various spectroscopic properties, which is crucial for compound characterization.
IR Spectroscopy: The calculation of harmonic vibrational frequencies using DFT can produce a theoretical infrared (IR) spectrum. researchgate.netmdpi.com For this compound, this would predict characteristic stretching frequencies for the O-H, N-H, aromatic C-H, and aliphatic C-H bonds. These theoretical spectra, when scaled to correct for anharmonicity and basis set limitations, typically show good agreement with experimental data. theaic.org
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate nuclear magnetic resonance (NMR) chemical shifts. theaic.org Theoretical ¹H and ¹³C NMR spectra can be generated, providing assignments for each unique proton and carbon atom in the molecule. For the target molecule, distinct signals would be predicted for the methyl, ethanol, and aromatic protons and carbons.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). elixirpublishers.com It calculates the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT would predict the λ_max values corresponding to π→π* transitions within the aromatic system, which are influenced by the amino and hydroxyl auxochromes.
Interactive Table 4: Predicted Spectroscopic Data for this compound
Note: The data in this table is hypothetical and based on typical values from computational studies on similar molecules for illustrative purposes.
| Spectrum | Feature | Predicted Value |
| IR | O-H Stretch | ~3600 cm⁻¹ |
| IR | N-H Stretch | ~3400-3500 cm⁻¹ |
| IR | Aromatic C-H Stretch | ~3000-3100 cm⁻¹ |
| ¹H NMR | O-H Proton | ~4.5-5.5 ppm |
| ¹H NMR | Aromatic Protons | ~6.5-7.2 ppm |
| ¹H NMR | Methyl Protons | ~2.1 ppm |
| ¹³C NMR | Aromatic Carbons | ~115-150 ppm |
| ¹³C NMR | Methyl Carbon | ~20 ppm |
| UV-Vis | λ_max | ~290 nm |
Topological Analysis of Electron Density for Bonding Characteristics
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density (ρ(r)) to define atomic properties and chemical bonding. pitt.edu QTAIM identifies critical points in the electron density where the gradient is zero. A bond critical point (BCP) located between two nuclei indicates the presence of a chemical bond. chemrxiv.org
The properties at the BCP, such as the electron density itself and its Laplacian (∇²ρ(r)), reveal the nature of the interaction. For covalent bonds, ρ(r) is high and ∇²ρ(r) is negative. For closed-shell interactions like hydrogen bonds or van der Waals forces, both values are relatively small and ∇²ρ(r) is positive. rsc.org For this compound, QTAIM could be used to characterize not only the covalent bonds but also potential weak intramolecular interactions, such as a hydrogen bond between the hydroxyl proton of the ethanol side chain and the lone pair of the amino group. nih.gov This analysis provides a quantitative measure of bond strength and type, complementing the orbital-based descriptions from NBO and FMO theories.
Interactive Table 5: Predicted QTAIM Parameters at Bond Critical Points (BCPs) of this compound
Note: The data in this table is hypothetical and based on typical values from computational studies on similar molecules for illustrative purposes.
| Bond | Electron Density, ρ(r) (a.u.) | Laplacian, ∇²ρ(r) (a.u.) | Bond Type |
| C-C (aromatic) | ~0.30 | < 0 | Covalent |
| C-N | ~0.25 | < 0 | Polar Covalent |
| C-O | ~0.23 | > 0 | Polar Covalent |
| O-H···N (intramolecular) | ~0.02 | > 0 | Hydrogen Bond |
Role of 2 5 Amino 2 Methylphenyl Ethanol As a Chemical Building Block and Intermediate
Application in Multi-Step Organic Synthesis for Complex Molecules
The utility of amino alcohols as key intermediates in the multi-step synthesis of complex, biologically active molecules is a well-established principle in organic chemistry. These compounds can undergo a variety of transformations, such as N- and O-alkylation, acylation, and cyclization reactions, to build intricate molecular architectures. The specific substitution pattern of 2-(5-Amino-2-methylphenyl)ethanol suggests its potential for creating unique structural motifs. However, a comprehensive search of scientific databases did not yield specific examples of its incorporation into the synthesis of named complex molecules or pharmaceuticals.
Incorporation into Macrocyclic and Supramolecular Structures
The amino and alcohol functionalities of this compound make it a prime candidate for the construction of macrocyclic and supramolecular assemblies through processes like condensation reactions or metal-ligand coordination. Such structures are of significant interest in fields like host-guest chemistry and materials science. While the broader class of aniline (B41778) derivatives is known to participate in supramolecular assembly through hydrogen bonding and other non-covalent interactions, specific studies detailing the formation of macrocycles or supramolecular structures explicitly using this compound are not described in the available literature.
Contribution to the Synthesis of Advanced Chemical Scaffolds
Chemical scaffolds form the core structures of compound libraries used in drug discovery and materials science. The unique arrangement of functional groups in this compound could theoretically lead to the development of novel and privileged scaffolds. These scaffolds could then be further diversified to generate a wide range of compounds for biological screening. Nevertheless, published research providing concrete examples of advanced chemical scaffolds derived directly from this specific compound is not apparent.
Development of Ligands for Catalysis
The development of chiral ligands from readily available starting materials is a cornerstone of asymmetric catalysis. The amino alcohol moiety in this compound provides two coordination sites for metal centers, making it a potential precursor for the synthesis of chiral ligands. These ligands could find applications in a variety of metal-catalyzed reactions, such as asymmetric hydrogenation or carbon-carbon bond-forming reactions. Despite the general importance of amino alcohol-based ligands, specific instances of ligands synthesized from this compound and their subsequent application in catalysis are not documented in the reviewed sources.
Emerging Research Avenues and Future Perspectives for 2 5 Amino 2 Methylphenyl Ethanol
Development of Green Chemistry Approaches for the Synthesis and Derivatization of 2-(5-Amino-2-methylphenyl)ethanol
Currently, specific green chemistry protocols for the synthesis of this compound are not widely documented. Traditional syntheses of similar aromatic amines often rely on methods that may involve harsh reagents or produce significant waste. Future research is expected to focus on developing more environmentally benign synthetic routes.
Key green chemistry principles that could be applied include:
Catalyst-Free Reactions: Exploring direct amination of precursor molecules using less hazardous reagents. For instance, research into the catalyst-free direct amination of 3-halooxindoles using ammonium (B1175870) hydroxide (B78521) showcases a move towards eliminating metal catalysts and using readily available, greener reagents. rsc.org
Alternative Solvents: Investigating the use of water, supercritical fluids, or bio-based solvents to replace traditional volatile organic compounds (VOCs).
Energy Efficiency: Employing methods like microwave-assisted or ultrasound-assisted synthesis to reduce reaction times and energy consumption, a strategy that has proven effective for synthesizing other N-heterocycles. researchgate.net
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, a core tenet of green chemistry. The synthesis of benzothiazoles from 2-aminothiophenols and CO2 is one such example where atom economy is a key consideration. mdpi.com
Exploration of Novel Catalytic Transformations Involving this compound
The functional groups of this compound—a primary amine and a hydroxyl group—make it an ideal candidate for a wide range of catalytic transformations. While specific catalytic studies on this compound are limited, research on related molecules provides a roadmap for future investigations.
Future research could explore:
C-N and C-O Bond Formations: Using the amine and alcohol functionalities as handles for cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura) to build more complex molecular architectures. Palladium-catalyzed systems have been effectively used for the synthesis of substituted anilines from cyclohexanones. acs.org
Asymmetric Catalysis: Developing chiral catalysts to selectively produce one enantiomer of derivatives, which is crucial for pharmaceutical applications.
Biocatalysis: Employing enzymes to perform selective transformations under mild conditions, reducing the need for protecting groups and improving the environmental profile of the synthesis.
Photoredox Catalysis: Utilizing light-driven catalytic cycles for novel derivatizations. This approach is gaining traction for the synthesis of complex amines and has been shown to be optimizable through machine learning. nih.gov
Integration with Flow Chemistry Methodologies for Efficient Production
Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. For a compound like this compound, which may be a valuable intermediate, developing a continuous production method would be a significant step forward.
The application of flow chemistry could achieve:
Improved Yield and Purity: Precise control over parameters like temperature, pressure, and residence time often leads to higher yields and fewer impurities. acs.orgrsc.org
Safe Handling of Hazardous Intermediates: Generating and consuming reactive or unstable intermediates in situ within the flow reactor minimizes risks associated with their accumulation.
Telescoped Synthesis: Combining multiple reaction steps into a single, continuous sequence without isolating intermediates, which drastically reduces production time and waste. nih.gov The synthesis of various active pharmaceutical ingredients has been successfully demonstrated using such modular flow systems. acs.org
High-Throughput Library Generation: Automating flow chemistry setups to rapidly synthesize a library of derivatives for screening in drug discovery or materials science applications. youtube.com
Predictive Modeling and Machine Learning in this compound Research
The intersection of data science and chemistry is creating new possibilities for accelerating research. Predictive modeling and machine learning (ML) could be powerful tools in the study of this compound, from synthesis to application.
Potential applications include:
Reaction Optimization: Using ML algorithms, such as Bayesian optimization, to rapidly identify the optimal conditions for synthesizing or derivatizing the compound, saving significant time and resources compared to traditional methods like one-factor-at-a-time (OFAT) or design of experiments (DoE). nih.govrsc.orgresearchgate.net
Predicting Properties: Developing quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) models to predict the biological activity or material properties of new derivatives before they are synthesized.
Inverse Optimization: Employing inverse optimization techniques to determine the underlying reaction parameters or molecular features that lead to desired outcomes, which can guide future experimental design. youtube.com
The table below illustrates the type of data that could be generated and used in a machine learning model for optimizing a hypothetical derivatization reaction.
| Experiment ID | Precursor Conc. (M) | Catalyst Loading (mol%) | Temperature (°C) | Residence Time (min) | Achieved Yield (%) |
| 1 | 0.1 | 1.0 | 80 | 10 | 65 |
| 2 | 0.2 | 1.0 | 80 | 10 | 72 |
| 3 | 0.1 | 0.5 | 100 | 5 | 85 |
| 4 | 0.2 | 0.5 | 100 | 5 | 91 |
This table is illustrative and does not represent actual experimental data.
Exploration of this compound in Advanced Materials Science Applications
The bifunctional nature of this compound makes it an attractive building block for advanced materials. The aromatic ring, amine, and hydroxyl groups can all be leveraged to impart specific properties to polymers and other materials.
Future research could focus on:
Conductive Polymers: Polymerizing the compound or its derivatives to create materials with tailored electronic properties. Research on the polymerization of other aminophenols has shown that they can form conductive films, suggesting a similar potential for this molecule. mdpi.comresearchgate.net
High-Performance Polymers: Incorporating the molecule as a monomer into polymers like polyamides, polyimides, or polyurethanes to enhance thermal stability, mechanical strength, or chemical resistance. Polymers based on nitrogen-sulfur bonds, for instance, have shown unique properties and a range of colors based on their electronic structure. nih.gov
Functional Coatings and Adhesives: Utilizing the amine and hydroxyl groups for strong adhesion to various substrates, creating functional coatings with properties like corrosion resistance or biocompatibility.
Amphiphilic Materials: Derivatizing the molecule to create amphiphiles that can self-assemble into complex nanostructures, such as micelles or vesicles, for applications in drug delivery or nanotechnology. The synthesis of Janus-type fullerenols from primary amines demonstrates how such molecular asymmetry can be achieved. beilstein-journals.org
Q & A
Q. What are the common synthetic routes for 2-(5-Amino-2-methylphenyl)ethanol, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step reactions, such as Friedel-Crafts alkylation or reductive amination, followed by functional group modifications. Key steps include protecting the amino group during reactions to prevent unwanted side products. Optimization can be achieved by adjusting parameters like temperature (e.g., maintaining 0–5°C for sensitive intermediates), solvent polarity (e.g., using THF or DMF for solubility), and catalyst loading (e.g., palladium for hydrogenation). Continuous flow reactors have been shown to improve yield and efficiency in scaled-up syntheses of similar compounds by ensuring precise control over reaction kinetics .
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the positions of the amino and methyl groups on the aromatic ring, with -NMR resolving proton environments and -NMR identifying carbon frameworks. Infrared (IR) spectroscopy can verify hydroxyl (-OH) and amine (-NH) functional groups via characteristic stretching frequencies (e.g., 3300–3500 cm for -NH). Mass spectrometry (MS) provides molecular weight validation and fragmentation patterns to confirm the backbone structure .
Q. How can X-ray crystallography be applied to determine the three-dimensional conformation of this compound?
Single-crystal X-ray diffraction is the gold standard for resolving spatial arrangements. Crystals suitable for analysis are grown via slow evaporation in solvents like ethanol or acetonitrile. Software suites such as SHELXL refine the structure by iteratively fitting experimental diffraction data to theoretical models. This method is particularly useful for studying hydrogen-bonding interactions between the hydroxyl and amino groups, which influence molecular packing .
Advanced Research Questions
Q. How can researchers resolve discrepancies in bioactivity data between this compound and its structural analogs?
Contradictions in bioactivity (e.g., enzyme inhibition potency) often arise from subtle structural differences, such as substituent positioning or stereochemistry. Comparative molecular field analysis (CoMFA) or molecular docking studies can map interaction profiles with target proteins (e.g., cholinesterases). Experimental validation through isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) quantifies binding affinities, while kinetic assays (e.g., measuring and ) assess functional impacts. For example, methyl substitution at the 2-position may sterically hinder binding compared to methoxy analogs .
Q. What computational methods are suitable for modeling the interaction between this compound and its biological targets?
Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) that influence reactivity. Molecular dynamics (MD) simulations, conducted with software like GROMACS, simulate binding trajectories over nanoseconds to identify stable conformations. Docking tools (AutoDock Vina) screen potential binding pockets in proteins, while free-energy perturbation (FEP) calculations estimate binding energy differences between analogs. These methods guide rational design of derivatives with enhanced selectivity .
Q. How can reaction conditions be tailored to synthesize enantiomerically pure derivatives of this compound?
Chiral resolution via HPLC with a polysaccharide-based column (e.g., Chiralpak IA) separates enantiomers. Asymmetric synthesis strategies, such as using chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives), enforce stereocontrol during key steps like reductive amination. Circular dichroism (CD) spectroscopy validates enantiopurity by detecting optical activity .
Q. What experimental approaches are recommended to study the metabolic stability of this compound in vitro?
Liver microsomal assays (e.g., human CYP450 isoforms) identify metabolic hotspots by incubating the compound with NADPH and analyzing degradation via LC-MS/MS. Stable isotope labeling (e.g., ) tracks metabolic pathways, while mass fragmentation patterns pinpoint oxidation or conjugation sites. Parallel artificial membrane permeability assays (PAMPA) predict blood-brain barrier penetration, critical for neurological applications .
Data Analysis and Optimization
Q. What strategies mitigate batch-to-batch variability in synthesizing this compound?
Design of Experiments (DoE) methodologies, such as factorial design, optimize parameters (temperature, stoichiometry) to minimize variability. In-line PAT (Process Analytical Technology) tools, like Raman spectroscopy, monitor reactions in real time. Purification via preparative HPLC ensures consistent purity (>98%), validated by HPLC-UV and -NMR .
Q. How can researchers validate the proposed mechanism of action for this compound in enzyme inhibition?
Competitive inhibition assays (varying substrate and inhibitor concentrations) determine values. Site-directed mutagenesis of the target enzyme (e.g., acetylcholinesterase) identifies critical residues for binding. Fluorescence quenching experiments detect conformational changes upon inhibitor binding, corroborated by X-ray co-crystallography .
Structural and Functional Comparisons
Q. How do electronic effects of substituents influence the reactivity of this compound compared to halogenated analogs?
Electron-donating groups (e.g., -CH) increase aromatic ring electron density, enhancing nucleophilic substitution reactions at the para position. Halogenated analogs (e.g., -Cl) exhibit lower solubility in polar solvents but improved metabolic stability. Hammett plots correlate substituent σ values with reaction rates, while Frontier Molecular Orbital (FMO) analysis predicts regioselectivity in electrophilic attacks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
